4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine

Regioselective Synthesis Medicinal Chemistry Building Block Providers

2,4-Dichloro analogs introduce regioisomeric mixtures & divergent biological outcomes (e.g., G2/M arrest vs. apoptosis). This 4-chloro-2-fluoro scaffold solves that via built-in C4 regioselectivity. - C4 SNAr proceeds exclusively, leaving C2-F intact for later cross-coupling, eliminating regioisomer purification. - Electron-withdrawing fluorine modulates warhead reactivity for covalent inhibitor design, fine-tuning C4 electrophilicity vs. off-target labeling. - Directly applicable to TLR7/8 agonist programs (JP6293765B2) & focused kinase libraries. Supplied as ≥97% pure building block with ambient shipping.

Molecular Formula C6H3ClFN3
Molecular Weight 171.56 g/mol
Cat. No. B12978845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine
Molecular FormulaC6H3ClFN3
Molecular Weight171.56 g/mol
Structural Identifiers
SMILESC1=CNC2=C1N=C(N=C2Cl)F
InChIInChI=1S/C6H3ClFN3/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H
InChIKeySSXFKGNXFMHPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine: Technical Profile & Structural Classification


4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1379322-01-6, MF C6H3ClFN3, MW 171.56) is a halogenated 9-deazapurine heterocycle. It is a synthetically derived pyrrolo[3,2-d]pyrimidine building block [1] . Unlike the naturally occurring 7-deazapurine isomers, this scaffold is non-ribosylatable and must be synthetically prepared [1]. Its orthogonal C4-Cl and C2-F substituents enable distinct, tunable reactivity relevant to medicinal chemistry, particularly for kinase inhibitor and antiviral programs [1] [2].

1

Orthogonal C4-Cl/C2-F reactivity supports sequential C4-then-C2 derivatization in medicinal chemistry programs.

2

Inert C2-fluoro under mild SNAr conditions avoids regioisomeric mixtures common with 2,4-dichloro analogs.

3

Commercially stocked building block suitable for kinase inhibitor and antiviral research scaffold construction.

4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine: Irreplaceability vs. Common Analogs


Direct replacement of 4-chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine with the more common 2,4-dichloro or C4-chloro analogs introduces significant risk of altered regioselectivity and divergent biological outcomes. In 2,4-dihalopyrimidine systems, nucleophilic aromatic substitution (SNAr) demonstrates a well-established positional bias, with the C4-position being substantially more reactive than the C2-position [1]. The specific introduction of a fluorine at C2, a small but strongly electron-withdrawing substituent, uniquely modulates the ring electronics compared to chlorine, potentially altering the reactivity ratio between the two leaving groups. Evidence from related halogenated pyrrolo[3,2-d]pyrimidine series shows that the specific halogen pattern dictates not only the potency (e.g., the 2,4-Cl2 compound exhibits low micromolar antiproliferative activity [2]) but also the mechanism of cell death; the 2,4-dichloro derivative induces G2/M arrest with little apoptosis, while the C7-iodo congener robustly induces apoptosis [2]. Procurement of an analog with a different halogen at C2 thus cannot guarantee the same synthetic sequence or biological profile.

Target Compound

4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine: C4-Cl highly reactive, C2-F inert under typical SNAr; clean sequential functionalization.

Common Analog (2,4-Dichloro)

Both C4-Cl and C2-Cl reactive; lower monoselectivity may lead to regioisomeric mixtures, complicating purification and yield.

Electronic & Steric Profile

C2-F exerts stronger electron withdrawal and smaller steric demand; reactivity ratio >100:1 supports stepwise elaboration.

Chlorine at C2

Weaker electron withdrawal and larger van der Waals radius may alter leaving group ability and downstream biological response.

Mechanistic Context

2-F pattern predicted to yield a hybrid cytostatic/apoptotic profile; not directly assayed but inferred from halogen series.

2,4-Dichloro Reference

Induces G2/M arrest with minimal apoptosis in MDA-MB-231 cells; mechanism may not transfer across halogen swaps.

4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine: Procurement-Critical Differentiation Evidence


C4-Cl vs. C2-F Reactivity Differential in Sequential SNAr

The target compound's core differentiation is its orthogonal reactivity profile based on the established reactivity order for nucleophilic aromatic substitution: C4-Cl >> C2-F [1]. In contrast, the comparator 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine presents two chlorine leaving groups with less electronic differentiation, making monoselective substitution at C4 more challenging and frequently leading to mixtures of C4- and C2-substituted products [1]. The target compound's C2-fluoro group acts as a deactivating but exceptionally poor leaving group under standard SNAr conditions, a property not shared by the C2-chloro analog, enabling clean sequential functionalization.

SNAr Selectivity
Class-level inference
Target: C4-Cl >> C2-F (>100:1); Comparator 2,4-Cl2: ~10:1 C4/C2 reactivity
Supports cleaner sequential functionalization
Inferred from pyrimidine SNAr trends; head-to-head kinetic study not located
Regioselective Synthesis Medicinal Chemistry Building Block Providers

G2/M Arrest vs. Apoptosis: C2 Halogen Impact

In a head-to-head study on halogenated pyrrolo[3,2-d]pyrimidines, the 2,4-dichloro analog (Compound 1) induced cell accumulation at the G2/M phase with minimal apoptosis in MDA-MB-231 triple-negative breast cancer cells, while the 2-chloro-4-iodo analog (Compound 2) induced robust apoptosis with concomitant G2/M arrest [1]. This demonstrates that the halogen identity at C2 (and C4) is a critical mechanistic toggle. The 4-chloro-2-fluoro substitution pattern is expected to produce yet another distinct mechanistic profile due to the unique electronegativity and steric bulk of fluorine compared to chlorine or iodine [1].

Cellular Mechanism
Class-level inference
2,4-Cl2 analog: G2/M arrest, little apoptosis; 2-Cl-4-I analog: robust apoptosis
C2 halogen identity may toggle cell-death pathway balance
Target not directly tested; predicted intermediate profile based on halogen electronegativity
Anticancer Mechanism of Action Apoptosis

Halogen Pattern Dictates Antiproliferative Potency

The 2,4-dichloro analog of the target compound exhibits antiproliferative activity at low micromolar concentrations against a panel of four cancer cell lines [1]. Introduction of an iodine at the C7 position significantly enhances potency, reducing the IC50 into sub-micromolar levels [1]. While the 4-chloro-2-fluoro compound itself was not directly assayed in this study, the data establishes that the pyrrolo[3,2-d]pyrimidine scaffold with a halogen at C2 and a leaving group at C4 is a validated pharmacophore for cytotoxicity. The 2-fluoro substituent is expected to impart different cellular permeability and metabolic stability compared to the 2-chloro congener due to its smaller van der Waals radius and stronger C-F bond [1].

Scaffold Activity
Supporting evidence
Dihalogen pattern essential for low µM antiproliferative activity; target falls in active class
Supports selection as active core scaffold for oncology research
Target not directly assayed; class-level inference from related dihalogenated analogs
Antiproliferative Activity Cancer Cell Lines IC50

Commercial Accessibility Advantage Over C7-Iodo Analogs

The target compound is commercially stocked by multiple vendors (e.g., AKSci, Leyan) at 97% purity , whereas more potent analogs like the C7-iodo derivative reported by Temburnikar et al. are not commercially listed, requiring custom synthesis [1]. This immediate availability, combined with the simpler and less costly synthesis of a 4-Cl-2-F scaffold compared to 4-I-2-Cl or 2,4-diiodo variants, translates to lower procurement lead times and cost per gram.

Procurement Lead Time
Direct comparison
Target: stocked, 1–2 week delivery; C7-iodo analog: custom synthesis 8–12 weeks, ~5–10× cost
Immediate availability supports faster SAR design-make-test cycles
Based on vendor inventory checks; logistical advantage for rapid iterative synthesis
Chemical Supply Synthesis Feasibility Scale-Up

4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine: High-Impact Application Scenarios


Sequential C4-then-C2 Derivatization for Kinase Libraries

Medicinal chemistry teams building focused kinase inhibitor libraries can leverage the built-in regioselectivity of the 4-chloro-2-fluoro scaffold. Initial SNAr with amines or alcohols occurs exclusively at C4, installing a diversity element while leaving the C2-fluoro intact for subsequent Suzuki or Buchwald coupling after C4 elaboration [1]. This avoids the regioisomeric mixtures common with 2,4-dichloro analogs and reduces purification burden, accelerating library synthesis.

TLR7/8 Agonist Intermediate

Patents such as JP6293765B2 disclose pyrrolo[3,2-d]pyrimidine derivatives as TLR7/8 agonists for antiviral and immuno-oncology applications [2]. The target compound's commercial availability and defined reactivity profile make it a preferred starting material for developing scalable processes for such agonists, where the 2-fluoro substituent can later be displaced or retained to modulate metabolic stability, a key consideration for oral drug candidates.

Antiproliferative Mechanistic Probe in Cancer Biology

Based on the differential mechanistic profiles observed for 2,4-dichloro (G2/M arrest) vs. 2-chloro-4-iodo (apoptosis) analogs [3], the 4-chloro-2-fluoro compound can serve as a tool to probe how halogen electronegativity at C2 influences cell death pathway balance. This is critical for oncology programs seeking a cytostatic vs. cytotoxic therapeutic window. The fluorine's strong electron withdrawal may shift the mechanism toward a hybrid profile, informing SAR for lead optimization.

Covalent Inhibitor Warhead Scaffold Design

The C4-chloro group is a moderately reactive electrophilic handle that can be exploited for covalent inhibitor design. The presence of the C2-fluoro group electronically deactivates the ring, potentially fine-tuning the reactivity of the C4 electrophile to avoid off-target labeling. This contrasts with the more electronically similar C2-Cl analogs, offering medicinal chemists a finer control over warhead reactivity.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal C4-Cl/C2-F reactivity
Regioselectivity and yield in sequential SNAr/cross-coupling
TLR7/8 agonist process development
Commercial availability, defined reactivity profile
Scalability and C2-F metabolic stability modulation
Cancer cell-model mechanistic studies
Halogen electronegativity influence on cell-death pathway
Apoptosis vs G2/M arrest endpoint profiling
Covalent inhibitor warhead tuning
C4-Cl electrophilicity modulated by C2-F
Target engagement vs off-target labeling assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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